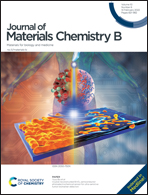Poly-l-lysine derivative-coated black phosphorus as a nanoplatform for photothermal chemotherapy to enhance anti-tumor efficiency†
Journal of Materials Chemistry B Pub Date: 2022-06-21 DOI: 10.1039/D1TB02456F
Abstract
Severe systemic toxicity and side effects are major obstacles to the success of chemotherapy for tumors. Regardless of the choice of chemotherapy drugs, the safety of drug delivery materials is crucial, and therefore, there have been various efforts to improve the therapeutic effect and the biological safety of drug delivery systems (DDSs). In this study, a dual stimulus-response DDS (PLL-SS@DOX-BP) was constructed based on the biomaterials of black phosphorus (BP) nanosheets and poly-l-lysine (PLL) to enhance the treatment of doxorubicin hydrochloride (DOX) for breast cancer. The PLL derivative was nano-coated on the surface of drug-loaded BP nanosheets, and it prevented premature leakage of the drug and maintained the stability of the DDS. The introduced disulfide bonds and photothermal agent BP enabled the redox and near-infrared responsive drug release of the DDS, and the coated PLL derivative on the nanocarrier decreased premature leakage of the drug before the DDS reached the tumor tissues. The in vitro and in vivo experiments showed that the combination of biomaterial (PLL) and photothermal material (BP nanosheets) exhibited excellent biological safety and remarkable drug delivery capacity. Moreover, the pharmacodynamic studies indicated that PLL-SS@DOX-BP is a powerful vehicle for photothermal therapy in combination with chemotherapy. Compared with chemotherapy alone, the developed DDS displayed enhanced anti-tumor efficiency with decreased systemic toxicity, and thus, it has the potential to be a promising anti-tumor treatment strategy.

Recommended Literature
- [1] Fluorescent sensing of cocaine based on a structure switching aptamer, gold nanoparticles and graphene oxide†
- [2] Existence of methylmonohalogeno-arsines in equilibrium reactions of methylarsine and halogen sources
- [3] Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera†
- [4] Fabrication and characterization of magnetic nanoporous Cu/(Fe,Cu)3O4 composites with excellent electrical conductivity by one-step dealloying†
- [5] Micropatterned arrays of functional materials by self-organized dewetting of ultrathin polymer films combined with electrodeposition
- [6] Porous protein–silica composite formation: manipulation of silicate porosity and protein conformation
- [7] Mathematical model of the Lux luminescence system in the terrestrial bacterium Photorhabdus luminescens†
- [8] Microencapsulation of advanced solvents for carbon capture
- [9] A convenient chemical-microbial method for developing fluorinated pharmaceuticals†
- [10] UHPLC-Q-TOF-MS based serum metabonomics revealed the metabolic perturbations of ischemic stroke and the protective effect of RKIP in rat models†










